molecular formula 2C7H7ClO6P2S.4Na.H2O B1146841 Tiludronate disodium hemihydrate CAS No. 155453-10-4

Tiludronate disodium hemihydrate

Numéro de catalogue: B1146841
Numéro CAS: 155453-10-4
Poids moléculaire: 743.161
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Activité Biologique

Tiludronate disodium hemihydrate, a first-generation bisphosphonate, is primarily used in the treatment of Paget's disease and other conditions associated with excessive bone resorption. Its biological activity is characterized by its ability to inhibit osteoclastic activity, thereby reducing bone resorption and influencing calcium metabolism.

Tiludronate disodium acts on bone through several mechanisms:

  • Inhibition of Osteoclasts : It disrupts the cytoskeletal structure of osteoclasts, which are cells responsible for bone resorption. This disruption leads to the detachment of osteoclasts from the bone surface and inhibits their proton pump activity .
  • Reduction in Enzymatic Processes : The compound reduces the enzymatic and transport processes that facilitate the resorption of the mineralized matrix in bone .

Pharmacokinetics

The pharmacokinetic profile of tiludronate disodium includes:

  • Absorption : The mean oral bioavailability is approximately 6% when taken after fasting. This bioavailability can decrease significantly (up to 90%) when taken with food .
  • Distribution : Once absorbed, tiludronate has a high affinity for bone tissue, where it rapidly binds and remains active .
  • Excretion : About 50% of the administered dose is excreted unchanged by the kidneys, while the remainder is retained in bone tissue .

Clinical Efficacy

Tiludronate has been evaluated in various clinical studies, particularly in patients with Paget's disease. Key findings include:

  • Reduction in Serum Alkaline Phosphatase (SAP) : In a multicenter study, patients treated with tiludronate showed a statistically significant reduction in SAP levels compared to those receiving placebo. The responder rates were notably higher for doses of 400 mg and 600 mg compared to placebo (67.6% vs. 16.1%, p < 0.001) .
  • Long-term Effects : A follow-up study indicated that tiludronate maintained efficacy over six months, with continued reductions in SAP levels and improved clinical outcomes for patients suffering from Paget's disease .

Case Studies

  • Paget's Disease Treatment :
    • In a randomized controlled trial involving 155 patients, tiludronate demonstrated superior efficacy compared to etidronate in reducing SAP levels, highlighting its potential as a first-line treatment option for Paget's disease .
  • Veterinary Applications :
    • Tiludronate disodium has also been used in veterinary medicine, particularly for treating navicular syndrome in horses. A study reported that horses receiving tiludronate showed significant improvement in lameness scores compared to controls, although some transient elevations in renal parameters were noted post-treatment .

Adverse Effects

While generally well-tolerated, tiludronate disodium can cause some adverse effects:

  • Renal Impairment : Transient increases in blood urea nitrogen (BUN) and creatinine levels have been observed, particularly when co-administered with non-steroidal anti-inflammatory drugs (NSAIDs) .
  • Gastrointestinal Issues : Some patients report gastrointestinal discomfort, which is more pronounced at higher doses (600 mg) compared to lower doses (400 mg) .

Summary Table of Biological Activity

FeatureDescription
Mechanism of Action Inhibits osteoclast activity; disrupts cytoskeletal structure
Bioavailability ~6% when taken orally; reduced by food intake
Primary Indications Paget's disease, osteoporosis
Clinical Efficacy Significant reduction in serum alkaline phosphatase
Common Adverse Effects Renal impairment, gastrointestinal discomfort

Propriétés

IUPAC Name

tetrasodium;[(4-chlorophenyl)sulfanyl-[hydroxy(oxido)phosphoryl]methyl]-hydroxyphosphinate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C7H9ClO6P2S.4Na.H2O/c2*8-5-1-3-6(4-2-5)17-7(15(9,10)11)16(12,13)14;;;;;/h2*1-4,7H,(H2,9,10,11)(H2,12,13,14);;;;;1H2/q;;4*+1;/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDVKAYPVWJFARG-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SC(P(=O)(O)[O-])P(=O)(O)[O-])Cl.C1=CC(=CC=C1SC(P(=O)(O)[O-])P(=O)(O)[O-])Cl.O.[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Cl2Na4O13P4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

743.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155453-10-4
Record name Tiludronate disodium hemihydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155453104
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TILUDRONATE DISODIUM HEMIHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39SMX0W5WK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.